![molecular formula C13H12O3 B1591666 4,7-Dimethoxy-1-naphthaldehyde CAS No. 90381-44-5](/img/structure/B1591666.png)
4,7-Dimethoxy-1-naphthaldehyde
Overview
Description
4,7-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is characterized by the presence of two methoxy groups attached to a naphthalene ring, along with an aldehyde functional group. This compound is typically found in the form of a white to brown powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1-naphthaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethoxynaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the formylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 4,7-Dimethoxy-1-naphthoic acid
Reduction: 4,7-Dimethoxy-1-naphthylmethanol
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Scientific Research Applications
4,7-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-1-naphthaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. In medicinal chemistry, it may interact with cellular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-naphthaldehyde
- 7-Methoxy-1-naphthaldehyde
- 4,7-Dihydroxy-1-naphthaldehyde
Uniqueness
4,7-Dimethoxy-1-naphthaldehyde is unique due to the presence of two methoxy groups at specific positions on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior compared to similar compounds .
Biological Activity
4,7-Dimethoxy-1-naphthaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.
Chemical Structure and Synthesis
This compound features methoxy groups at the 4th and 7th positions of the naphthalene ring, which influence its electronic properties and biological reactivity. The synthesis typically involves the reaction of naphthalene derivatives with methanol under acidic conditions or through oxidation processes involving aldehydes.
Biological Activity
The biological activities of this compound have been investigated across various studies, revealing promising results in several areas:
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits cell growth with an EC50 value in the low micromolar range, suggesting potential as an anticancer agent .
- Antileishmanial Activity : This compound has shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies reported EC50 values ranging from 0.8 to 10 μM, indicating its efficacy against intracellular amastigotes with a favorable selectivity index (SI) compared to human cells .
- Topoisomerase Inhibition : Topoisomerases are essential enzymes in DNA replication and transcription. This compound has been evaluated for its inhibitory effects on Topoisomerase I, showing potential to disrupt DNA processes in cancer cells .
Data Table of Biological Activities
Biological Activity | Target | EC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Anticancer | Various cancer cell lines | Low micromolar | Not specified |
Antileishmanial | L. donovani | 0.8 - 10 | >250 |
Topoisomerase Inhibition | Topoisomerase I | Not specified | Not specified |
Case Studies
- Anticancer Studies : A study utilized various concentrations of this compound on different cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations .
- Leishmaniasis Treatment : In a comparative study of several naphthalene derivatives, this compound was among the most effective compounds tested against L. donovani. The study highlighted its low toxicity towards human cells while maintaining potent activity against the parasite .
- Mechanistic Insights : Research into the mechanism of action revealed that this compound interferes with DNA topology by inhibiting Topoisomerase I activity, leading to increased DNA strand breaks in treated cells .
Properties
IUPAC Name |
4,7-dimethoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAODEUKHYBIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584471 | |
Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90381-44-5 | |
Record name | 4,7-Dimethoxy-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90381-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dimethoxy-1-napthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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